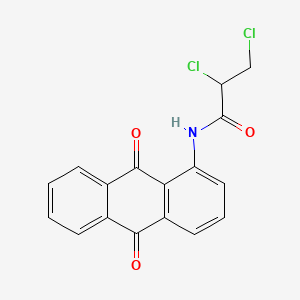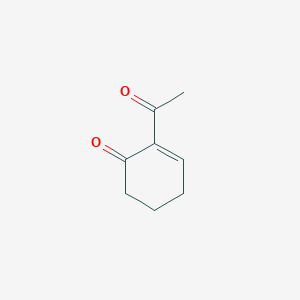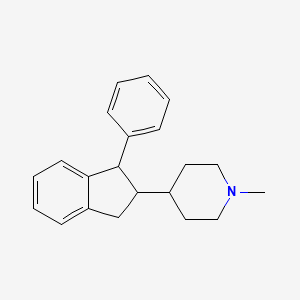
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core with a pyrrolidine substituent. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of a pyrrolidine ring enhances the compound’s pharmacological properties due to its unique structural and stereochemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with pyrrolidine derivatives under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of high-pressure and high-temperature conditions to drive the cyclization reaction efficiently. Catalysts such as cobalt or nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are frequently employed.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases or other signaling proteins, thereby affecting cellular pathways involved in disease processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing or inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple cyclic amine with a similar ring structure.
Quinazoline: The parent compound without the pyrrolidine substituent.
Pyrroloquinazolines: Compounds with fused pyrrolidine and quinazoline rings
Uniqueness: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine substituent. This structural feature enhances its pharmacological properties, making it more effective in binding to biological targets and exhibiting diverse biological activities .
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-(pyrrolidin-2-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-11(4-1)8-16(10-15-13)9-12-5-3-7-14-12/h1-2,4,6,10,12,14H,3,5,7-9H2 |
InChI-Schlüssel |
LICHQFNMUOYTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CN2CC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)







